Methanol, (ethylnitrosoamino)-

Description

Contextualization within the N-Nitrosamine Compound Class

N-nitrosamines are a class of organic compounds that have garnered significant scientific attention due to the potent carcinogenicity of many of its members. acs.orgresearchgate.net The general chemical structure is R₂N−N=O, where R is typically an alkyl group. wikipedia.org These compounds are not usually intentionally added to products but are formed from chemical reactions between nitrosating agents (like nitrites or nitrogen oxides) and secondary or tertiary amines. nih.govacs.org This formation can occur in various environments, including food during preparation and storage, and even within the human body, particularly in the acidic environment of the stomach. nih.govresearchgate.net

The discovery of the carcinogenic properties of N-nitrosamines dates back to 1956, when John Barnes and Peter Magee reported that dimethylnitrosamine induced liver tumors in rats. wikipedia.org Subsequent research has demonstrated that a large percentage, approximately 90% of the 300 nitrosamines tested, are carcinogenic in a wide array of animal species. wikipedia.org This has led to their classification as probable or reasonably anticipated human carcinogens by various international health organizations. ontosight.aiwikipedia.orgeuropa.eu

N-nitrosamines are not directly carcinogenic; they require metabolic activation to exert their harmful effects. researchgate.netwikipedia.org This bioactivation is typically mediated by cytochrome P450 enzymes, which hydroxylate the nitrosamine (B1359907), leading to the formation of highly reactive electrophilic intermediates, such as alkyldiazonium ions. acs.orgmdpi.com These intermediates can then alkylate DNA bases, forming DNA adducts. ontosight.aimdpi.com The formation of these adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. wikipedia.orgnih.gov

Research Trajectory and Significance of N-Nitroso-N-ethylmethanamine Studies

Research on Methanol (B129727), (ethylnitrosoamino)-, also referred to as N-nitrosoethylmethylamine (NMEA), is primarily driven by its identity as a potential carcinogen and its presence in the environment. ontosight.aimdpi.com Studies have shown that NMEA is a constituent of tobacco at very low concentrations. mdpi.com Its carcinogenicity was first demonstrated in rats in 1967, where its administration in drinking water led to the development of hepatocellular carcinomas. mdpi.com

A significant area of investigation has been its metabolism and the resulting DNA damage. Studies involving isotopically labeled NMEA have provided insights into its metabolic pathways. For instance, research has shown that hydroxylation at the alpha-position of the ethyl group of N-nitrosomethylethylamine occurs at a higher rate than at the methyl group. nih.gov This differential metabolism influences the types and locations of tumors that develop. mdpi.com

The significance of studying this specific nitrosamine lies in understanding the broader risks posed by N-nitroso compounds. Human exposure to these compounds is widespread, occurring through diet (especially cured meats and some beverages), tobacco products, and certain industrial processes. nih.govmdpi.comnih.gov Furthermore, the detection of various nitrosamine impurities in pharmaceutical drugs has become a major global concern, prompting regulatory agencies to establish strict limits and require rigorous testing. acs.orgeuropa.eunih.gov Research on compounds like NMEA contributes to the body of knowledge needed to assess risks, understand mechanisms of toxicity, and develop strategies for mitigation. ontosight.ainih.gov

Methodological Frameworks in Carcinogen Research Applied to Nitrosamines

The investigation of the carcinogenic potential of nitrosamines, including Methanol, (ethylnitrosoamino)-, employs a multi-faceted methodological framework.

Animal Studies: In vivo studies using experimental animals are a cornerstone of carcinogenicity testing. scienceasia.org These studies involve administering the compound to animals, often through their diet or drinking water, and observing them over their lifespan for tumor development. mdpi.com For N-nitrosamines, a wide range of species have been tested, revealing their capacity to induce tumors in various organs, including the liver, kidneys, esophagus, and respiratory tract. nih.govscienceasia.org Dose-response relationships are established in these studies, which are crucial for risk assessment. scienceasia.org

Metabolic and DNA Adduct Studies: Understanding the metabolic activation of nitrosamines is key to understanding their carcinogenicity. mdpi.com Research methodologies in this area involve in vitro experiments using liver microsomes or isolated hepatocytes to identify the enzymes involved (primarily cytochrome P450s) and the resulting metabolites. cdc.govnih.gov Advanced analytical techniques are used to detect and quantify the formation of DNA adducts in tissues of animals exposed to the carcinogen. cdc.govnih.gov The persistence of specific promutagenic adducts, such as O6-alkylguanine, in the DNA of target tissues is considered a critical factor in tumor initiation. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

86860-62-0 |

|---|---|

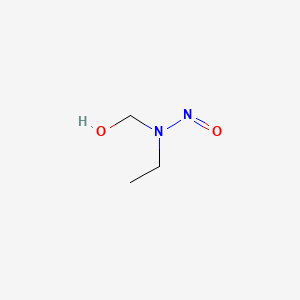

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

N-ethyl-N-(hydroxymethyl)nitrous amide |

InChI |

InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3 |

InChI Key |

MEHJJKQPRAUJAC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CO)N=O |

Origin of Product |

United States |

Molecular Mechanisms of Genotoxicity and Carcinogenesis of Methanol, Ethylnitrosoamino

Metabolic Activation and Bioactivation Pathways

The carcinogenic activity of N-nitrosamines is contingent upon their metabolic conversion into reactive intermediates. nih.gov The primary and most widely accepted pathway for this bioactivation is enzymatic α-hydroxylation. acs.org The compound Methanol (B129727), (ethylnitrosoamino)- (CAS No. 86860-62-0) is itself an α-hydroxynitrosamine, representing a critical, albeit often unstable, intermediate in the metabolic pathway of other N-nitrosamines like N-ethyl-N-methylnitrosamine (NMEA). acs.orgichemistry.cn

The structure of Methanol, (ethylnitrosoamino)- is inherently unstable and is prone to decomposition. This breakdown is central to its bioactivation, as it spontaneously yields two key products: formaldehyde (B43269) and an ethyldiazonium ion (CH₃CH₂N₂⁺). acs.orgmdpi.com The ethyldiazonium ion is a highly potent electrophilic alkylating agent and is considered the ultimate carcinogen derived from this pathway. It readily attacks nucleophilic centers in cellular macromolecules, including DNA, initiating the cascade of events leading to mutation and carcinogenesis. acs.orgmdpi.com

While Methanol, (ethylnitrosoamino)- can be considered an already activated metabolite, its formation from precursor nitrosamines is an enzymatically driven process. The biotransformation of N-nitrosamines is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are mixed-function oxidases. researchgate.net Several CYP isozymes have been implicated in the α-hydroxylation of nitrosamines. researchgate.net

For N-nitrosamines structurally related to Methanol, (ethylnitrosoamino)-, such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), specific CYP enzymes are known to be involved. These enzymatic systems are crucial for the initial α-hydroxylation step that would produce a compound like Methanol, (ethylnitrosoamino)- from its parent nitrosamine (B1359907).

Table 1: Key Enzymatic Systems in N-Nitrosamine Metabolism

| Enzyme Family | Specific Isozyme | Role in Nitrosamine Metabolism | References |

| Cytochrome P450 (CYP) | CYP2E1 | Catalyzes α-hydroxylation of small-molecule nitrosamines like NDMA. | researchgate.net |

| CYP2A6 | Involved in the metabolic activation of various nitrosamines. | researchgate.net | |

| CYP2C8/9 | Participates in the metabolism of certain N-nitrosamines. | researchgate.net | |

| CYP3A4 | Contributes to the biotransformation of N-nitrosamines. | researchgate.net |

To study the mutagenic and carcinogenic potential of chemicals in a laboratory setting, in vitro tests are commonly employed. nih.gov Since many target cells used in these assays (e.g., bacteria) lack the necessary metabolic enzymes, exogenous metabolizing systems are required to activate pro-carcinogens like N-nitrosamines. nih.gov

The most frequently used system is a crude subcellular preparation, typically the post-mitochondrial supernatant (S9 fraction) of a liver homogenate, supplemented with necessary cofactors such as NADPH. nih.govscienceasia.org This S9 fraction contains a mixture of xenobiotic-metabolizing enzymes, including the critical Cytochrome P450s, capable of performing the α-hydroxylation required to activate nitrosamines. scienceasia.org In the case of Methanol, (ethylnitrosoamino)-, such systems would be used to study its decomposition and subsequent interaction with DNA, or to generate it from a precursor nitrosamine to study the entire bioactivation pathway. acs.org

Deoxyribonucleic Acid (DNA) Adduct Formation and Molecular Characterization

The formation of covalent bonds between a chemical carcinogen, or its reactive metabolite, and DNA is a critical initiating event in chemical carcinogenesis. nih.govnih.gov These DNA modifications are known as adducts. nih.gov The ethyldiazonium ion generated from the decomposition of Methanol, (ethylnitrosoamino)- is a powerful ethylating agent that reacts with various nucleophilic sites within the DNA structure. mdpi.com

The ethylation of DNA by the ethyldiazonium ion is not random. It occurs at specific nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases, as well as on the phosphate (B84403) backbone. mdpi.comnih.gov Studies on related ethylating nitrosamines like N-nitrosodiethylamine (NDEA) have identified a spectrum of ethyl-DNA adducts. The formation of these adducts is a crucial step, as their persistence and misrepair can lead to mutations. mdpi.comwiley.com

Table 2: Major DNA Adducts Formed by Ethylating N-Nitrosamines

| Adduct Name | Abbreviation | Site of Adduction | Significance | References |

| N7-ethylguanine | N7-EtGua | N7 position of Guanine (B1146940) | Most abundant adduct, but less mutagenic. Its formation can lead to depurination. | mdpi.com |

| O⁶-ethylguanine | O⁶-EtGua | O⁶ position of Guanine | Highly pro-mutagenic; causes GC→AT transition mutations. | mdpi.comwiley.com |

| O²-ethylthymine | O²-EtThy | O² position of Thymine (B56734) | Pro-mutagenic lesion. | mdpi.com |

| N3-ethyladenine | N3-EtAde | N3 position of Adenine (B156593) | Can block DNA replication. | mdpi.com |

| O⁴-ethylthymine | O⁴-EtThy | O⁴ position of Thymine | Pro-mutagenic lesion. | nih.gov |

| Ethyl DNA phosphate adducts | B₁p(Et)B₂ | Phosphate backbone | Can cause structural distortion of DNA. | mdpi.com |

The formation of ethyl-DNA adducts by the ethyldiazonium ion proceeds via a substitution nucleophilic 1 (SN1) type reaction mechanism. oup.com This mechanism involves a two-step process:

Formation of the Electrophile : The precursor, Methanol, (ethylnitrosoamino)-, undergoes spontaneous heterolytic cleavage. It decomposes into formaldehyde and the highly unstable and reactive ethyldiazonium ion (CH₃CH₂N₂⁺). acs.org

Nucleophilic Attack : The ethyldiazonium ion is a potent electrophile that is then attacked by various nucleophilic sites on the DNA molecule. The nitrogen and exocyclic oxygen atoms of the DNA bases are particularly susceptible to this electrophilic attack, resulting in the formation of stable, covalent ethyl-DNA adducts. mdpi.commdpi.com

This process of DNA alkylation is the molecular initiating event that links exposure to the compound with the potential for genetic damage. nih.gov

If not removed by cellular DNA repair mechanisms, DNA adducts can lead to errors during DNA replication and transcription, resulting in permanent mutations. acs.orgwiley.com Different adducts have different mutagenic potentials and tend to cause specific types of base substitutions, leading to a characteristic "mutational spectrum" or "signature" for a given carcinogen.

The O⁶-ethylguanine (O⁶-EtGua) adduct is one of the most critical lesions in terms of mutagenicity. wiley.comnih.gov During DNA replication, DNA polymerase often incorrectly pairs thymine (T) instead of cytosine (C) opposite the O⁶-EtGua adduct. In the subsequent round of replication, this thymine will correctly pair with adenine (A), completing a G:C to A:T transition mutation. wiley.com This specific mutation is a hallmark of many alkylating agents. nih.govnih.gov

The collection of mutations caused by an agent constitutes its mutational signature. For alkylating agents that form O⁶-alkylguanine adducts, the resulting signature is often dominated by GC→AT transitions and bears a strong resemblance to Signature 11 (SBS11) in the Catalogue of Somatic Mutations in Cancer (COSMIC). nih.gov Therefore, exposure to a compound like Methanol, (ethylnitrosoamino)- is expected to produce a mutational spectrum characterized by a high frequency of GC→AT transitions, directly linking the specific DNA adducts formed to a predictable pattern of genetic change that can drive the process of carcinogenesis. oup.comnih.gov

Cellular Responses to Genotoxic Damage Induced by the Compound

DNA Repair Pathway Dynamics

The genotoxicity of Methanol, (ethylnitrosoamino)- is directly linked to the formation of DNA adducts. Its metabolic activation via α-hydroxylation yields intermediates that alkylate DNA at various nucleophilic sites, primarily on guanine and adenine bases. The most significant adducts in terms of mutagenicity are O⁶-alkylguanine (both O⁶-methylguanine and O⁶-ethylguanine) and O⁴-alkylthymine, as these lesions are prone to mispairing during DNA replication.

The persistence of these adducts within a given tissue is governed by the efficiency of cellular DNA repair systems, which varies significantly between different organs. The primary mechanism for repairing O⁶-alkylguanine lesions is direct reversal by the O⁶-alkylguanine-DNA alkyltransferase (AGT) protein, also known as MGMT. This "suicide" enzyme stoichiometrically transfers the alkyl group from the guanine base to one of its own cysteine residues, thereby restoring the DNA but inactivating the protein.

Research has demonstrated marked organ-specific differences in the capacity to repair NEMA-induced adducts. Studies in rat models show that the liver, a primary site of nitrosamine metabolism, possesses a high capacity for repairing O⁶-methylguanine. However, the repair of O⁶-ethylguanine is considerably slower across all tissues. The kidney, in contrast to the liver, exhibits a significantly lower capacity to repair both types of O⁶-alkylguanine adducts. This differential repair efficiency is a key factor in the organotropism of NEMA's carcinogenicity. The slow removal of O⁶-ethylguanine from the DNA of target tissues like the kidney and esophagus allows these pro-mutagenic lesions to persist through rounds of DNA replication, increasing the probability of G:C to A:T transition mutations.

Other DNA adducts, such as N7-methylguanine and N7-ethylguanine, are the most abundant lesions formed but are generally considered less mutagenic. These are primarily removed through the Base Excision Repair (BER) pathway, which is initiated by specific DNA glycosylases. The data below summarizes findings on the persistence of key DNA adducts in different tissues, reflecting the dynamic interplay between adduct formation and repair.

| Tissue | DNA Adduct | Relative Persistence | Primary Repair Pathway | Implication for Carcinogenesis |

|---|---|---|---|---|

| Liver | O⁶-methylguanine | Low (Rapidly Repaired) | AGT (High Capacity) | Lower risk of mutation from methylation damage. |

| Liver | O⁶-ethylguanine | Moderate (Slowly Repaired) | AGT (Lower efficiency for ethyl groups) | Persistent ethylation contributes to hepatocarcinogenesis. |

| Kidney | O⁶-methylguanine | High (Very Slowly Repaired) | AGT (Low Capacity) | High risk of G:C to A:T transitions; correlates with renal tumors. |

| Kidney | O⁶-ethylguanine | Very High (Minimally Repaired) | AGT (Very Low Capacity/Efficiency) | Strong accumulation of pro-mutagenic lesions; a key driver of renal carcinogenesis. |

| Esophagus | O⁶-ethylguanine | High (Slowly Repaired) | AGT (Low Capacity) | Correlates with the high incidence of esophageal tumors in experimental models. |

| All Tissues | N7-ethylguanine | Low to Moderate | Base Excision Repair (BER) | Less mutagenic; may lead to depurination and strand breaks if not repaired. |

Induction of Programmed Cell Death in Response to Genotoxic Stress

When the burden of DNA damage induced by Methanol, (ethylnitrosoamino)- overwhelms the cellular repair capacity, programmed cell death, or apoptosis, is triggered as a crucial fail-safe mechanism. Apoptosis serves to eliminate genetically compromised cells that might otherwise propagate mutations, thereby acting as a barrier to carcinogenesis.

The accumulation of persistent, miscoding DNA adducts like O⁶-ethylguanine can cause replication forks to stall and collapse, leading to the formation of DNA double-strand breaks. This severe form of DNA damage activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that converges on the tumor suppressor protein p53. In response to genotoxic stress, p53 is stabilized and activated, allowing it to function as a transcription factor. Activated p53 can induce cell cycle arrest to provide more time for DNA repair or, if the damage is irreparable, trigger apoptosis.

The p53-mediated apoptotic pathway involves the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP). This event leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade. The executioner caspase, Caspase-3, is ultimately responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental studies have confirmed the induction of apoptosis in target organs following NEMA administration. In rat models, a significant increase in the apoptotic index, often measured by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, has been observed in tissues susceptible to NEMA-induced cancer, such as the esophagus and liver. This apoptotic response is typically highest shortly after exposure when DNA damage levels are maximal. However, cells that acquire mutations in key apoptotic genes, particularly p53, can evade this cell death program. The clonal expansion of such apoptosis-resistant, genetically damaged cells is a fundamental step in the progression from initiation to malignant tumor.

| Tissue/Cell Type | Experimental Model | Apoptotic Marker Measured | Key Observation | Significance |

|---|---|---|---|---|

| Rat Esophagus | In vivo rat study | Apoptotic Index (TUNEL Assay) | Significant increase in apoptosis in the esophageal epithelium following NEMA treatment. | Demonstrates a protective response to eliminate damaged cells in a primary target organ. |

| Rat Liver (Hepatocytes) | In vivo rat study | Caspase-3 Activation | Transient but significant activation of Caspase-3, correlating with peak DNA adduct levels. | Indicates the engagement of the canonical apoptotic machinery in response to hepatotoxicity. |

| Rat Liver (Preneoplastic Foci) | Long-term carcinogenicity study | p53 protein status; Apoptotic Index | Preneoplastic and neoplastic lesions often show reduced apoptosis and/or p53 mutations. | Suggests that evasion of apoptosis is a critical step for the survival and proliferation of initiated cells. |

| Rat Kidney | In vivo rat study | DNA Laddering; TUNEL Assay | Elevated apoptosis in renal tubular cells, corresponding to high levels of persistent O⁶-alkylguanine adducts. | Highlights the cellular response to irreparable DNA damage in a tissue with low repair capacity. |

Structure Activity Relationship Sar Investigations of Methanol, Ethylnitrosoamino and Its Structural Analogues

Elucidation of Structural Features Governing Genotoxic Potential

The genotoxicity of N-nitrosamines is primarily linked to their metabolic activation. A key structural feature influencing this process is the presence of α-hydrogens, which are hydrogen atoms on the carbon atoms adjacent to the nitroso group. The metabolic activation of many N-nitrosamines is initiated by cytochrome P450 (CYP) enzymes, which catalyze α-hydroxylation. nih.govwiley.comimpactfactor.org This hydroxylation is often the rate-limiting step in the conversion of N-nitrosamines into DNA-reactive electrophilic diazonium species. acs.orgresearchgate.net

The number of α-hydrogens can significantly impact the mutagenic potential of an N-nitrosamine. For instance, a comparative study between N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA), which have similar structures but differ by an additional α-hydrogen in NEIPA, demonstrated that NEIPA has a much greater mutagenicity and DNA damage potency. nih.gov This finding supports the α-hydroxylation hypothesis, which posits that an increase in the number of α-hydrogens correlates with increased mutagenicity. nih.gov

Conversely, the absence of α-hydrogens or the presence of steric hindrance around the α-carbons can inhibit metabolic activation and dramatically reduce carcinogenic potency. acs.orgnih.gov Structural features such as branching with simple methyl or larger alkyl groups can significantly decrease both genotoxicity and carcinogenicity. nih.gov For example, N-nitrosamines with bulky substituents at the α-position, such as N-nitroso ramipril (B1678797) and N-nitroso quinapril, are predicted to have inhibited bioactivation due to this steric hindrance. usp.org

The following table summarizes the genotoxic potential of selected N-nitrosamines based on the presence of α-hydrogens.

| Compound | Number of α-Hydrogens | Genotoxic Potential | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | 6 | High | nih.gov |

| N-Nitrosoethylisopropylamine (NEIPA) | 3 | High | nih.gov |

| N-Nitrosodiisopropylamine (NDIPA) | 2 | Lower than NEIPA | nih.gov |

| N-nitroso ramipril | Sterically hindered α-hydrogens | Low/Negligible | usp.org |

Impact of Chemical Substituents on Biological Activity Profiles

The biological activity of N-nitrosamines is not solely dictated by α-hydrogens; other chemical substituents on the molecule play a significant role in modulating their genotoxic and carcinogenic profiles. These substituents can influence the electronic properties of the molecule, its metabolic fate, and its interaction with biological macromolecules.

For example, acyclic N-nitrosamines with dimethyl and diethyl groups have been reported to be more genotoxic and mutagenic than those with longer alkyl chains. wiley.com The introduction of a hydroxyl group, as in the case of "Methanol, (ethylnitrosoamino)-", can alter the compound's polarity and metabolic pathways. While specific data on "Methanol, (ethylnitrosoamino)-" is scarce, studies on other hydroxylated nitrosamines, such as N-nitrosodiethanolamine, indicate they can be carcinogenic. europa.eu

The position of substituents is also critical. For example, the presence of a β-carbonyl group has been shown to increase the carcinogenic potency of N-nitrosamines. acs.org Conversely, a carboxylic acid group in the side chain can have a deactivating effect. acs.org In cyclic nitrosamines, the presence of an aromatic ring near the N-nitroso group can increase the probability of α-hydroxylation, while substitution at the α-position decreases it. acs.org

The table below illustrates the effect of different substituents on the carcinogenic potency of N-nitrosamines.

| Compound | Key Substituent(s) | Effect on Carcinogenic Potency | Reference(s) |

| N-Nitrosodiethylamine (NDEA) | Two ethyl groups | High Potency | medsci.org |

| N-Nitrosodibutylamine (NDBA) | Two butyl groups | Generally less potent than NDEA | wiley.com |

| N-Nitrosomorpholine (NMOR) | Morpholine ring | Potent carcinogen | nih.gov |

| N-Nitroso reboxetine (B1679249) | Morpholine ring with large substituent | Significantly lower mutagenic potency than NMOR | nih.gov |

| N-Nitrosodiethanolamine | Two hydroxyethyl (B10761427) groups | Carcinogenic | europa.eu |

Computational Modeling and Prediction in N-Nitrosamine SAR Studies

In recent years, computational modeling and quantitative structure-activity relationship (QSAR) studies have become invaluable tools for predicting the carcinogenic potential of N-nitrosamines, especially for compounds with limited or no experimental data. frontiersin.orgtriphasepharmasolutions.com These in silico methods help in identifying structural features that may influence genotoxicity and in prioritizing compounds for further testing.

Several computational approaches are employed in N-nitrosamine SAR studies. One common method involves developing models that predict the likelihood of metabolic α-carbon hydroxylation. acs.org These models analyze large datasets of chemical structures and their metabolic outcomes to identify structural fragments that either promote or hinder this critical activation step. acs.orgresearchgate.net For example, such models have confirmed the deactivating effect of a carboxylic acid group and the activating effects of benzyl (B1604629) and small alkyl chains. acs.org

Another approach is the Carcinogenic Potency Categorization Approach (CPCA), which assigns an N-nitrosamine to a predicted carcinogenic potency category based on an assessment of activating or deactivating structural features. europa.eu This structure-based method allows for the derivation of acceptable intake limits for N-nitrosamine impurities that lack extensive toxicological data. europa.eutoxminds.com The CPCA considers factors such as the number of α-hydrogens and the presence of activating or deactivating groups to assign a potency score. europa.eu

Quantum mechanical calculations are also utilized to provide insights into the reaction pathways of nitrosamine (B1359907) activation. nih.govfrontiersin.org These calculations can model the energetics of α-hydroxylation and the subsequent formation of DNA-reactive species, offering a molecular-level understanding of the features that contribute to carcinogenic potency. nih.govfrontiersin.org For instance, computational studies on N-nitroso reboxetine predicted a lower reactivity in the hydroxylation step and greater steric hindrance compared to N-nitrosomorpholine, consistent with its observed lower mutagenic potential. nih.gov

The development and application of these computational tools are significant advancements in the risk assessment of N-nitrosamines, enabling more rapid and resource-efficient evaluation of their potential hazards. pharmaexcipients.comnih.gov

Advanced Analytical Methodologies for Research on Methanol, Ethylnitrosoamino

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating N-nitrosamines from complex matrices prior to their detection and quantification. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile nitrosamines. ellutia.com It is widely utilized in the pharmaceutical industry for the quantification of drugs and impurities. basicmedicalkey.comnih.gov The versatility of HPLC is derived from its various stationary and mobile phases, which allow for the separation of a wide range of compounds. nih.gov

In the context of nitrosamine (B1359907) analysis, reversed-phase HPLC is the most common mode. nih.gov This approach uses a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water with organic solvents such as methanol (B129727) or acetonitrile. nih.govdergipark.org.tr The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For nitrosamines that are asymmetrical, HPLC analysis may even resolve into two separate peaks corresponding to different stable rotamers, which arise from restricted rotation around the nitrogen-nitrogen bond. acanthusresearch.com

Detection in HPLC systems is often achieved using UV-visible spectrophotometry, as many nitrosamines exhibit UV absorbance. basicmedicalkey.comdergipark.org.tr However, for higher sensitivity and selectivity, HPLC is frequently coupled with mass spectrometry (LC-MS), a powerful combination that is considered a gold standard for trace-level analysis. dergipark.org.trresearchgate.netfrontiersin.org

Table 1: Example HPLC Conditions for Nitrosamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil ODS-3 (4.6x250 mm, 5 µm) | dergipark.org.tr |

| Mobile Phase | Gradient mixture of water and organic solvent (e.g., methanol, acetonitrile) | nih.govdergipark.org.tr |

| Detector | UV-Visible Spectrophotometer or Mass Spectrometer | basicmedicalkey.comdergipark.org.tr |

| Wavelength (UV) | 231 nm | dergipark.org.tr |

Gas Chromatography (GC) is the preferred method for the analysis of volatile N-nitrosamines. ellutia.comkirj.ee The technique separates compounds based on their boiling points and interactions with the stationary phase within the GC column. Samples are vaporized in a heated inlet and carried through the column by an inert gas, such as helium. upr.eduepa.gov

For nitrosamine analysis, a variety of detectors can be employed with GC. The Flame Ionization Detector (FID) is a common choice, though it is not specific to nitrogen-containing compounds. kirj.ee More selective detectors are often preferred to minimize interference from the sample matrix. The Thermal Energy Analyzer (TEA) is highly selective and sensitive for nitrosamine compounds. ellutia.com Another powerful approach is to couple GC with a mass spectrometer (GC-MS), which provides both high sensitivity and structural information for confident identification. kirj.eerestek.com GC-MS/MS (tandem mass spectrometry) is often recommended for its ability to reduce matrix interferences and achieve the low detection limits required for trace impurity analysis. restek.comnih.gov

Sample introduction techniques for GC can vary. While direct liquid injection is common, headspace sample introduction can be used for more volatile nitrosamines, which helps to protect the system from non-volatile matrix components. restek.comeuropeanpharmaceuticalreview.com

Table 2: Comparison of GC Detectors for Volatile Nitrosamine Analysis

| Detector | Principle | Advantages | Common Applications | Source |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Ionizes compounds and separates ions by mass-to-charge ratio. | High sensitivity and specificity; provides structural information. | Analysis of nitrosamines in food, water, and pharmaceuticals. | kirj.eerestek.comnih.gov |

| Thermal Energy Analyzer (TEA) | Pyrolyzes nitrosamines to release nitric oxide (NO), which is detected via chemiluminescence. | Highly selective and sensitive for nitroso compounds. | Specific detection of nitrosamines in various matrices. | ellutia.com |

| Flame Ionization Detector (FID) | Burns organic compounds in a hydrogen flame, producing ions that are measured. | Robust and universally responsive to organic compounds. | General analysis of volatile organic compounds. | kirj.ee |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of Methanol, (ethylnitrosoamino)- and related compounds. It measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC or GC, it provides unparalleled sensitivity and selectivity for identifying and quantifying trace-level analytes. researchgate.net

DNA adductomics is an emerging field that aims to comprehensively screen for DNA modifications caused by reactive chemicals. frontiersin.orgnih.govnih.gov This is particularly relevant for N-nitrosamines, as their carcinogenic activity is linked to their ability to alkylate DNA, forming DNA adducts. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, is the core technology for DNA adductomics. frontiersin.orgchemrxiv.orgfda.gov HRMS provides highly accurate mass measurements (typically with errors < 3 ppm), which allows for the confident determination of the elemental composition of detected ions. fda.gov This capability is crucial for identifying unknown DNA adducts in complex biological samples without having prior knowledge of their structure. frontiersin.org

The typical workflow involves isolating DNA from a biological sample, hydrolyzing it into individual nucleosides, and then analyzing the mixture using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). nih.govchemrxiv.org The data is then processed to search for masses corresponding to potential DNA adducts. Tandem mass spectrometry (MS/MS) is used to fragment the potential adducts, providing structural information that aids in their identification. frontiersin.org

For accurate and precise quantification, especially at low concentrations, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., where some atoms are replaced with ¹³C, ¹⁵N, or ²H) to the sample as an internal standard. nih.gov

The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov Any sample loss during these steps will affect both the analyte and the standard equally. In the mass spectrometer, the analyte and the internal standard are easily distinguished by their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in instrument response. nih.govnih.gov This technique is widely used for the determination of N-nitrosamines in various matrices, including drinking water. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques provide detailed information about the chemical structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For N-nitrosamines, NMR is particularly useful as it can distinguish between different stable rotational isomers, known as rotamers. acanthusresearch.com Due to the partial double-bond character of the N-N bond, rotation is restricted, leading to distinct signals for atoms in different spatial arrangements (cis or trans) relative to the nitroso group, especially in asymmetrically substituted nitrosamines. acanthusresearch.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching and bending vibrations of bonds, such as N-N and N=O in the nitroso group, can be identified in an IR spectrum, helping to confirm the presence of the nitrosamine functionality. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is also used for the characterization of nitrosamines. These compounds typically exhibit a strong absorption band in the UV region, which is utilized for their detection in HPLC-UV systems. dergipark.org.tr

In Vitro and in Vivo Experimental Models in Methanol, Ethylnitrosoamino Research

Mammalian Cell-Based Systems for Genotoxicity Assessment

The genotoxic potential of N-nitroso compounds is extensively studied using various mammalian cell-based systems. These in vitro assays are crucial for identifying substances that can cause genetic damage, a key event in the initiation of cancer. scispace.com Most N-nitroso compounds require metabolic activation to exert their genotoxic effects, which is typically achieved in these assays by incorporating a liver S9 fraction. nih.govnih.gov

Mutagenicity Assays (e.g., Mouse Lymphoma Assay)

The Mouse Lymphoma Assay (MLA) is a widely used in vitro test to assess the mutagenic potential of chemical compounds. nih.gov This assay can detect a broad range of genetic alterations, including point mutations and chromosomal events. nih.gov Several N-nitroso compounds have been evaluated using the MLA. For instance, a study on 15 nitrosamine (B1359907) drug substance-related impurities (NDSRIs) in human TK6 cells, which are similar to mouse lymphoma cells in their application for mutagenicity testing, demonstrated that seven of these compounds induced mutations at the TK and HPRT gene loci after metabolic activation with hamster liver S9. nih.gov Another study investigating constituents of tobacco smoke found that 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) produced a dose-dependent increase in mutagenicity in the MLA in the presence of S9. nih.gov

| Compound | Assay System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| N-nitroso-nortriptyline | TK6 Cells (TK and HPRT gene mutation) | Hamster Liver S9 | Positive |

| N-nitroso-fluoxetine | TK6 Cells (TK and HPRT gene mutation) | Hamster Liver S9 | Positive |

| N-nitroso-duloxetine | TK6 Cells (TK and HPRT gene mutation) | Hamster Liver S9 | Positive |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Mouse Lymphoma Assay (L5178Y/Tk+/-) | Present | Positive |

Chromosomal Aberration and Micronucleus Assays

Chromosomal aberration and micronucleus assays are standard methods to evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) potential of chemicals. criver.com Dialkylnitrosamines have been shown to induce chromosomal aberrations in Chinese hamster cells, but only in the presence of a metabolic activation system (S9 mix). nih.gov

The in vitro micronucleus assay is also widely used to assess the genotoxicity of N-nitrosamines. For example, N-nitroso propranolol was found to induce micronucleus formation in TK6 cells after treatment in the presence of hamster liver S9. nih.gov A study on 15 NDSRIs found that seven compounds that were positive in the Enhanced Ames Test also induced concentration-dependent increases in micronuclei in human TK6 cells with metabolic activation. nih.gov Conversely, eight NDSRIs that were negative in the Ames test did not induce micronuclei in TK6 cells. nih.gov

In vivo micronucleus assays, particularly in hepatocytes, have proven effective for evaluating nitrosamines. nih.gov Potent carcinogenic nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA) induce micronuclei in the rat liver. nih.govoup.com A study integrating the flow-cytometry-based micronucleated hepatocyte (MNHEP) assay into a 28-day repeat-dose study showed that four small-molecule nitrosamines (NDMA, N-nitrosodiisopropylamine, N-nitrosoethylisopropylamine, and N-nitrosomethylphenylamine) induced dose-dependent increases in micronucleated hepatocytes. nih.gov

| Compound | Assay | Cell/System | Metabolic Activation | Result |

|---|---|---|---|---|

| Dimethylnitrosamine (DMN) | Chromosomal Aberration | Chinese Hamster Cells (CHL) | S9 Mix | Positive nih.gov |

| N-nitroso propranolol (NNP) | Micronucleus Assay | TK6 Cells | Hamster Liver S9 | Positive nih.gov |

| N-nitrosodimethylamine (NDMA) | Micronucleus Assay | Rat Liver (in vivo) | Endogenous | Positive nih.gov |

| N-nitrosodiethylamine (NDEA) | Micronucleus Assay | Rat Liver (in vivo) | Endogenous | Positive nih.govoup.com |

Animal Models in Carcinogenesis Research

Animal models are indispensable for carcinogenesis research, providing a means to study the long-term effects of chemical exposure in a whole-organism context. nih.gov Rodents are the most commonly used species for these studies. nih.gov

Rodent Carcinogenicity Bioassays

Rodent carcinogenicity bioassays are long-term studies designed to assess the carcinogenic potential of substances. nih.gov Numerous N-nitroso compounds have been demonstrated to be carcinogenic in various animal species, including rats, mice, and hamsters, affecting organs such as the liver, respiratory tract, kidney, and upper digestive tract. nih.govcabidigitallibrary.org For instance, N-Nitrosodiethylamine has been shown to cause liver tumors in mice, rats, hamsters, and other species when administered orally. nih.gov N-Nitrosodimethylamine is also a potent carcinogen, primarily targeting the liver in multiple animal models. nih.govnih.gov

Studies on methanol (B129727) have also been conducted. One long-term study administered methyl alcohol in the drinking water to Sprague-Dawley rats and concluded that it was carcinogenic, affecting various organs and tissues. nih.govresearchgate.net However, other studies have found no evidence of carcinogenicity for methanol in rats and mice, suggesting that it is not likely to be a human carcinogen. nih.gov

| Compound | Animal Model | Primary Target Organs | Carcinogenic Outcome |

|---|---|---|---|

| N-Nitrosodiethylamine (NDEA) | Rats, Mice, Hamsters | Liver, Respiratory Tract, Kidney, Upper Digestive Tract | Carcinogenic nih.gov |

| N-Nitrosodimethylamine (NDMA) | Rats, Mice, Hamsters | Liver, Respiratory Tract, Kidney, Blood Vessels | Carcinogenic nih.govnih.gov |

| N-Nitrosodi-n-butylamine | Mice, Rats, Hamsters, Guinea Pigs | Urinary Bladder | Carcinogenic nih.gov |

| Methanol | Sprague-Dawley Rats | Various organs and tissues | Reported as Carcinogenic nih.govresearchgate.net |

| Methanol | F344 Rats, B6C3F1 Mice | - | No increased neoplasms nih.gov |

Genetically Engineered Animal Models for Mechanistic Studies

Genetically engineered animal models are valuable tools for investigating the molecular mechanisms of carcinogenesis. These models allow for the study of specific genes and pathways involved in tumor development. For example, transgenic rodent mutation assays, such as the Muta™Mouse model, are used for in vivo mutagenicity testing of N-nitrosamines. researchgate.net These assays can detect mutations in various tissues and provide data for dose-response analysis and risk assessment. researchgate.net Carcinogen-exposed mouse models are also utilized, where animals are treated with a nitrosamine to induce tumor formation for further study. researchgate.net

Environmental Transformation and Fate of N Nitrosamines in Academic Research

Biodegradation and Biotransformation Processes

The biological degradation of N-nitrosamines, including NMEA, is a critical process influencing their environmental persistence. Research indicates that the biotransformation of these compounds can occur under both aerobic and anaerobic conditions, often through cometabolism, where the degradation is facilitated by microorganisms utilizing other substrates for growth. researchgate.net

In a study investigating a mixed methanogenic culture, NMEA was observed to degrade by 70–100% over the course of the experiment. researchgate.net The proposed biotransformation pathway involves the reduction of the nitroso group, followed by the cleavage of the N-N bond, which leads to the formation of secondary amines. researchgate.net These resulting secondary amines are generally more amenable to biodegradation under anaerobic conditions. researchgate.net For NMEA, this process would yield methylethylamine.

Further research has shown that the rate of biotransformation can be influenced by the molecular structure of the nitrosamine (B1359907), with lower molecular weight compounds like NMEA often exhibiting a higher potential for biodegradation compared to larger molecules. researchgate.net The presence of other organic matter can also impact the degradation rates, as it can serve as a primary substrate for the microorganisms responsible for the cometabolic degradation of nitrosamines. dtic.mil

Table 1: Biodegradation of N-Nitrosomethylethylamine (NMEA) in a Mixed Methanogenic Culture

| Parameter | Value | Reference |

|---|---|---|

| Initial Concentration | 16 µM | researchgate.net |

| Degradation | 70 - 100% | researchgate.net |

| Proposed Pathway | Reduction of nitroso group, N-N bond cleavage | researchgate.net |

| Primary Biodegradation Product | Methylethylamine | researchgate.net |

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Beyond biological processes, abiotic factors play a significant role in the transformation of N-nitrosamines in the environment. The most prominent of these is photolysis, the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. acs.orgepa.gov

N-nitrosamines are known to be sensitive to light. epa.govnih.gov UV irradiation can induce the cleavage of the N-N bond in nitrosamines like N-nitrosodimethylamine (NDMA), a process that has been recognized since the 1930s. acs.org Studies on the aqueous photolysis of various alkyl nitrosamines, including NMEA, have demonstrated that direct photolysis under simulated sunlight is a rapid degradation pathway. acs.org In one study, the half-life of NMEA under simulated Southern California midsummer sun was approximately 15 minutes, with a quantum yield of 0.61. nih.govacs.org The quantum yield for other similar nitrosamines ranged from 0.43 to 0.61. acs.org

Hydrolysis, the breakdown of a compound due to reaction with water, is generally not considered a major degradation pathway for NMEA under typical environmental conditions. nih.govnih.gov NMEA is reported to be relatively stable in neutral or alkaline aqueous solutions in the dark and only slightly less stable in acidic solutions. nih.gov

Table 2: Photolysis of N-Nitrosomethylethylamine (NMEA) in Aqueous Solution

| Parameter | Value | Reference |

|---|---|---|

| Half-life (simulated sunlight) | 15 minutes | nih.govacs.org |

| Quantum Yield (Φ) | 0.61 | nih.govacs.org |

| Primary Mechanism | N-N bond cleavage | acs.org |

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of N-nitrosamines like NMEA in environmental samples present a significant analytical challenge due to their presence at trace concentrations (ng/L levels) and the complexity of environmental matrices. ijpsjournal.comresearchgate.net To achieve the required sensitivity and selectivity, advanced analytical methodologies are essential.

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques for the analysis of N-nitrosamines. ijpsjournal.comresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly with tandem mass spectrometry (GC-MS/MS), is a widely used and robust method for the determination of volatile nitrosamines. ijpsjournal.comresearchgate.net The use of a Thermal Energy Analyzer (TEA) as a detector offers high selectivity for N-nitroso compounds. epa.govosha.gov For enhanced sensitivity, especially in complex water samples, headspace solid-phase microextraction (SPME) can be employed as a sample preparation technique prior to GC-MS/MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , especially with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), has emerged as a powerful alternative. ijpsjournal.comrsc.org LC-MS methods, often utilizing electrospray ionization (ESI), are suitable for a broad range of nitrosamines, including those that are thermally unstable. ijpsjournal.comrsc.org Ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS provides excellent selectivity and sensitivity, allowing for the detection of nitrosamines at very low concentrations. rsc.org

Sample preparation is a critical step to isolate and concentrate the target analytes from the environmental matrix. Techniques such as solid-phase extraction (SPE), often using materials like activated carbon, are commonly employed. mdpi.comrsc.org

Table 3: Advanced Analytical Methods for N-Nitrosamine Detection

| Technique | Detector | Sample Preparation | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS/MS | Mass Spectrometry | Headspace SPME, SPE | High sensitivity and selectivity for volatile nitrosamines. | ijpsjournal.comresearchgate.net |

| LC-MS/MS | Mass Spectrometry | SPE | Suitable for a broad range of nitrosamines, including thermally unstable ones. | ijpsjournal.comrsc.org |

| GC-TEA | Thermal Energy Analyzer | Dichloromethane/methanol (B129727) desorption | Highly selective for N-nitroso compounds. | epa.govosha.gov |

| UHPLC-HRMS | High-Resolution Mass Spectrometry | SPE | Excellent selectivity and sensitivity, good for complex matrices. | rsc.org |

Emerging Research Frontiers and Future Directions for Methanol, Ethylnitrosoamino Studies

Discovery of Novel Bioactivation and Detoxification Pathways

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation. acs.org It is widely accepted that NMEA undergoes bioactivation through two primary α-hydroxylation pathways catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1. nih.govacs.org This process leads to the formation of unstable α-hydroxy-N-nitrosamines, which then generate electrophilic diazonium ions that can alkylate DNA, a critical step in initiating carcinogenesis. nih.govacs.orgefpia.eu

Recent research has delved deeper into the nuances of these metabolic pathways. For instance, studies have shown that the site of hydroxylation—either on the methyl or ethyl group—can influence the resulting DNA adducts and, consequently, the carcinogenic outcome. nih.gov The formation of both methyl and ethyl DNA adducts has been observed in vivo following NMEA administration. nih.gov

Beyond bioactivation, the body also possesses detoxification mechanisms. These pathways can include enzymatic denitrosation of the N-nitrosamine or the reaction of the reactive diazonium species with water or glutathione (B108866) to form less harmful metabolites. acs.org The balance between bioactivation and detoxification is a key determinant of the ultimate carcinogenic potency of NMEA. acs.org Emerging research aims to further elucidate these detoxification pathways, which could offer potential targets for mitigating the harmful effects of N-nitrosamine exposure. The exploration of how factors like genetic polymorphisms in metabolic enzymes influence this balance is a significant area of ongoing investigation.

Integration of Multi-Omics Data in Mechanistic Understanding

The advent of "multi-omics" technologies—genomics, proteomics, metabolomics, and lipidomics—is revolutionizing the study of N-nitrosamine toxicology. By integrating these large-scale datasets, researchers can gain a more holistic and dynamic understanding of the molecular alterations induced by compounds like NMEA.

For example, a study on N-nitrosomethylbenzylamine (NMBA), a related nitrosamine (B1359907), utilized proteomics and lipidomics to reveal that lipid metabolism disorder and the enhancement of fatty acid metabolism played a significant role in NMBA-induced esophageal carcinoma tumorigenesis. nih.gov This integrated approach identified the PPARα signaling pathway as a key player in the process. nih.gov

Similar multi-omics strategies are being applied to understand the mechanisms of other N-nitrosamines. up.ptijbc.ir These studies can help to:

Identify novel biomarkers of exposure and effect.

Elucidate the complex signaling pathways and molecular networks perturbed by N-nitrosamine exposure.

Provide a more comprehensive basis for risk assessment. nih.gov

The integration of data from various omics platforms presents a powerful approach to uncover the intricate mechanisms of NMEA-induced toxicity and carcinogenesis, moving beyond a single-pathway focus to a systems-level understanding. researchgate.net

Development of Predictive Computational Models for Nitrosamine Potency

Given that not all N-nitrosamines exhibit the same level of carcinogenic potency, there is a significant effort to develop computational models that can predict their potential hazard. acs.orgfigshare.com These models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to correlate the chemical structure of a nitrosamine with its carcinogenic activity. acs.orgsciforum.net

Recent advancements in this area include the use of quantum mechanical (QM) calculations to provide a more mechanistically informed prediction of carcinogenicity. researchgate.netchemrxiv.orgusp.org These QM-based models can assess factors like the ease of α-hydroxylation, a critical step in bioactivation. acs.orgacs.org Some models are being developed as two-step processes, first classifying a compound as potentially carcinogenic and then using a more detailed 3D-QSAR model to predict its potency. acs.org

These computational tools are valuable for:

Prioritizing nitrosamines for further toxicological testing.

Assisting in the risk assessment of novel or data-poor nitrosamines found in pharmaceuticals and other products. acs.orgresearchgate.net

Reducing the reliance on animal testing. chemrxiv.orgacs.org

While these models are becoming increasingly sophisticated, their predictive accuracy is still an area of active research and refinement. acs.orgresearchgate.net

Table 1: Examples of Computational Modeling Approaches for N-Nitrosamine Potency

| Model Type | Approach | Key Features | Reference |

| QSAR | Correlates molecular descriptors with carcinogenic potency (TD50 values). | Utilizes 0D-2D molecular descriptors and genetic algorithms for feature selection. | sciforum.net |

| 2-Step QSAR | Linear discriminant analysis followed by a 3D-QSAR partial least squares (PLS) regression model. | Classifies compounds as active/inactive, then predicts potency. | acs.org |

| Quantum Mechanics (QM) | Uses QM calculations to model key chemical reactivity related to metabolic activation. | Can distinguish between potency categories and is hinged on underlying chemistry. | researchgate.netchemrxiv.org |

| Fragment-based QSAR | Uses fragments around the α-CH2 groups as descriptors to model carcinogenic potency. | Identifies structural fragments that positively or negatively affect carcinogenicity. | acs.org |

Research into Mitigation and Remediation Strategies for N-Nitrosamine Formation and Exposure

A significant area of research is focused on practical strategies to prevent the formation of N-nitrosamines and to remediate contaminated products or environments. vicihealthsciences.com These strategies address various points in the lifecycle of N-nitrosamine formation and exposure.

Mitigation of Formation:

Control of Precursors: The formation of N-nitrosamines requires a nitrosatable amine and a nitrosating agent (like nitrites). pharmaexcipients.com Strategies include selecting raw materials and excipients with low nitrite (B80452) content and controlling impurities in active pharmaceutical ingredients (APIs). senpharma.vnusp.org

Process Optimization: Manufacturing processes can be optimized to minimize nitrosamine formation. This includes using direct compression instead of wet granulation in pharmaceutical manufacturing, which reduces contact with water and heat that can promote nitrosation. senpharma.vn

Inhibitors and Scavengers: The addition of certain substances can inhibit nitrosamine formation. Antioxidants like ascorbic acid (vitamin C) and α-tocopherol, as well as nitrite scavengers such as certain amino acids, have proven effective. senpharma.vncontractpharma.com

Packaging Solutions: Innovative active packaging technologies are being developed that can scavenge nitrosating agents from the headspace of packaging, thereby preventing nitrosamine formation during storage. contractpharma.com

Remediation Strategies:

Water Treatment: For nitrosamine contamination in water, advanced oxidation processes and high-dose UV light have been shown to be effective removal methods. usp.org Controlling precursors like nitrites and nitrates in water sources is also a key preventive measure. usp.org

Pharmaceutical Product Remediation: For contaminated drug products, strategies can include reformulation or modifications to the manufacturing process. vicihealthsciences.com

Table 2: Overview of Mitigation and Remediation Strategies for N-Nitrosamines

| Strategy | Approach | Examples | Reference |

| Mitigation | Control of Precursors | Selecting low-nitrite excipients; controlling amine impurities in APIs. | senpharma.vnusp.org |

| Process Optimization | Direct compression manufacturing; reducing contact time of reactive components. | senpharma.vn | |

| Use of Inhibitors | Adding antioxidants (ascorbic acid, α-tocopherol) or nitrite scavengers. | senpharma.vncontractpharma.com | |

| Active Packaging | Incorporating nitrosating agent scavengers into packaging materials. | contractpharma.com | |

| Remediation | Water Treatment | Advanced oxidation processes; high-dose UV light; removal of precursors. | usp.org |

| Product Remediation | Reformulation of drug products; manufacturing process modification. | vicihealthsciences.com |

Continued research in these areas is essential for minimizing human exposure to Methanol (B129727), (ethylnitrosoamino)- and other N-nitrosamines, thereby reducing the potential public health risks associated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.